tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate
Description
Properties
Molecular Formula |
C13H20N2O4S |
|---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-8-9-20(17,18)11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) |
InChI Key |
ZCLUNTDZMMQTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted derivatives where the sulfonyl group is replaced by a nucleophile.
Scientific Research Applications
Therapeutic Applications
1. Antiviral Activity
Research indicates that compounds similar to tert-butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate exhibit antiviral properties, particularly against retroviruses such as HIV. The sulfonamide moiety is crucial for binding to viral proteases, which are essential for viral replication. For instance, studies have shown that sulfonamide derivatives can inhibit HIV protease, thereby preventing the maturation of infectious viral particles .
2. Ferroptosis Inhibition
Ferroptosis is a form of regulated cell death implicated in various diseases, including neurodegenerative disorders and cancer. Recent studies have identified this compound as a potential ferroptosis inhibitor. This compound's structure allows it to modulate oxidative stress pathways, making it a candidate for therapeutic strategies aimed at diseases where ferroptosis plays a critical role .
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives of this compound showed significant inhibition of HIV protease activity in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group enhanced binding affinity and selectivity for the target enzyme .
Case Study 2: Ferroptosis Inhibition
In a recent investigation, the compound was tested for its ability to prevent ferroptosis in neuronal cells exposed to oxidative stress. Results indicated that it effectively reduced cell death rates and improved cell viability compared to control groups. The study highlighted the importance of the tert-butyl group in enhancing solubility and bioavailability .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The sulfonyl group plays a crucial role in the binding process, as it can form strong interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamates
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate | 1177220-44-8 | C₁₃H₂₀N₂O₄S | Sulfonylethyl, tert-butyl carbamate | 300.38 |
| tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | 180081-10-1 | C₁₅H₂₄N₂O₂ | 2-Methylpropyl, 4-aminophenyl | 264.36 |
| Methyl ((4-aminophenyl)sulfonyl)carbamate (asulam) | N/A | C₈H₁₀N₂O₄S | Methyl carbamate, sulfonyl | ~246.24 |
| tert-Butyl (4-aminophenyl)carbamate | 71026-66-9 | C₁₁H₁₆N₂O₂ | Direct phenyl carbamate | ~208.26 |
| tert-Butyl (2-(benzylamino)ethyl)carbamate | 174799-52-1 | C₁₄H₂₂N₂O₂ | Benzylaminoethyl | 250.34 |
Key Observations :
- Sulfonamide vs. Alkyl Chains : The target compound’s sulfonylethyl group enhances polarity and hydrogen-bonding capacity compared to alkyl-linked analogues (e.g., 2-methylpropyl in CAS 180081-10-1) .
- Aromatic Substitution : Direct carbamate attachment to the phenyl ring (CAS 71026-66-9) reduces synthetic flexibility compared to ethyl-linked derivatives .
Key Observations :
- Safety: The 2-methylpropyl derivative (CAS 180081-10-1) exhibits acute oral toxicity (H302), whereas the benzylamino analogue (CAS 174799-52-1) has a high boiling point, suggesting lower volatility and safer handling .
- Applications : Sulfonamide-containing compounds (target and asulam) are utilized in diverse fields—pharmaceuticals and agriculture—highlighting the role of functional groups in directing bioactivity .
Research Implications
- Drug Design : The target compound’s sulfonamide group is critical for binding to enzymes (e.g., carbonic anhydrase), while the tert-butyl group enhances metabolic stability .
- Safety Considerations : Compared to the 2-methylpropyl derivative, the target’s sulfonamide may reduce volatility but requires evaluation for nephrotoxicity, common in sulfonamides .
Biological Activity
tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a tert-butyl group, a sulfonamide moiety, and an ethyl carbamate functional group. These structural components contribute to its biological properties by facilitating interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Protein Interaction : Its sulfonamide group allows for stable interactions with proteins, which can modulate their activity and influence various biochemical pathways.
- Cell Death Induction : Preliminary studies suggest that this compound may induce cell death through mechanisms such as ferroptosis, characterized by lipid peroxidation and disruption of membrane integrity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in various cancer cell lines by inhibiting growth and inducing apoptosis. For example, in vitro assays revealed that the compound significantly reduced cell viability in breast cancer and leukemia models, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In tests against several bacterial strains, including Escherichia coli and Staphylococcus aureus, it exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was employed to measure cell viability post-treatment.
- Results : A dose-dependent reduction in cell viability was observed, with an IC50 value of 25 µM after 48 hours of treatment.
-
Antimicrobial Efficacy Study :
- Objective : To determine the antimicrobial activity against E. coli.
- Method : Agar diffusion method was used to evaluate inhibition zones.
- Results : Significant inhibition was noted with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended safety protocols when handling tert-butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 respirators) if ventilation is inadequate .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or dust .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .
- Storage : Store in airtight containers at room temperature, away from strong acids/bases and oxidizing agents .
Q. What are the common synthetic routes for tert-butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthesis Strategy : React tert-butyl carbamate with a sulfonylated phenolic intermediate. Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq of sulfonyl chloride) and temperature (0–25°C) to minimize side products. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target >95% purity .
- Structural Confirmation : Employ H/C NMR to verify sulfonyl and carbamate groups. Key NMR signals: δ 1.4 ppm (tert-butyl), δ 7.6–8.0 ppm (aromatic protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] = calculated molecular weight ± 0.5 Da) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s stability under varying pH and temperature conditions be resolved?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Sample at intervals (0, 24, 48 hrs) and analyze degradation via HPLC. Compare kinetics to identify pH-sensitive functional groups (e.g., sulfonyl hydrolysis at acidic pH) .
- Statistical Analysis : Use Arrhenius plots to model temperature-dependent degradation and predict shelf-life .
Q. What approaches elucidate reaction mechanisms involving the sulfonyl and aminophenyl groups?
- Methodological Answer :
- Isotopic Labeling : Synthesize O-labeled sulfonyl derivatives to track oxygen migration during hydrolysis .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states for sulfonate ester formation or nucleophilic aromatic substitution at the aminophenyl group .
Q. In the absence of published biological data, how can researchers design experiments to explore its activity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like tyrosine kinases or sulfotransferases. Prioritize targets with docking scores ≤ -7.0 kcal/mol .
- In Vitro Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (COX-2 inhibition ELISA) .
Q. How do structural analogs influence the compound’s research applications?
- Methodological Answer :
- Analog Synthesis : Replace the 4-aminophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare solubility (LogP via shake-flask method) and bioactivity .
- SAR Analysis : Correlate substituent effects with activity trends. For example, electron-deficient aryl groups may enhance sulfonyl electrophilicity, improving enzyme inhibition .
Data Contradiction and Validation
Q. What strategies resolve discrepancies in reported solubility and LogP values?
- Methodological Answer :
- Standardized Measurement : Use the shake-flask method (OECD Guideline 105) in triplicate. For LogP, partition between n-octanol and PBS (pH 7.4). Validate via UPLC-UV .
- Interlaboratory Comparison : Share samples with collaborating labs to identify methodological biases (e.g., sonication time in solubility tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
